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Compound of Interest

3-Bromo-5-(4-
Compound Name: )
ethylthiophenyl)phenol

Cat. No.: B6383504

L Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for the novel compound 3-Bromo-5-(4-ethylthiophenyl)phenol, CAS number 1822762-83-3.
[1] Due to the absence of publicly available experimental spectra for this specific molecule, this
document presents predicted data based on the analysis of its structural features and
comparison with closely related compounds. This guide is intended for researchers, scientists,
and professionals in the field of drug development and chemical synthesis.

Compound Identification

Identifier Value

IUPAC Name 3-Bromo-5-(4-ethylthiophenyl)phenol

CAS Number 1822762-83-3[1]

) 3-Bromo-5-(ethylthio)phenol, 3-Bromo-5-
Alternative Names

(ethylsulfanyl)phenol[1]
Molecular Formula C14H13BrOS
Molecular Weight 309.22 g/mol

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(Br)=CC(0)=C2
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Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass
spectrometry (MS), and infrared (IR) spectroscopic data for 3-Bromo-5-(4-
ethylthiophenyl)phenol. These predictions are derived from established principles of
spectroscopy and data from analogous structures.
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Chemical Shift (6, ppm) Assignment
~155 C-OH

~140 C-S

~138 C-Br
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~115 Ar-CH
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Relative Intensity (%)

Assignment

[M]* (Molecular ion peak with

310/308 High L
bromine isotopes)

281/279 Moderate [M - CzHs]*

231 Moderate [M - Br]*

183 Moderate [M - Br - C2HsS]*

Predicted Infrared (IR) Data (ATR)
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Wavenumber (cm~?) Intensity Assignment
3400 - 3200 Broad, Medium O-H stretch (phenolic)
3100 - 3000 Medium C-H stretch (aromatic)
2970 - 2850 Medium C-H stretch (aliphatic)
~1600, ~1580, ~1470 Strong, Sharp C=C stretch (aromatic ring)
~1230 Strong C-O stretch (phenol)
~1100 Medium C-S stretch

C-H bend (para-substituted
~830 Strong )

ring)

C-H bend (meta-substituted
~780, ~680 Strong )

ring)
~550 Medium C-Br stretch

Experimental Protocols

The following are standard methodologies for the acquisition of spectroscopic data for a solid
organic compound such as 3-Bromo-5-(4-ethylthiophenyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved.

e 1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32
scans.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument (at 100
MHz). Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or
more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling
is used to simplify the spectrum.
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Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid sample, this can be done using a direct insertion probe (for electron ionization,
El) or by dissolving the sample in a suitable solvent and infusing it (for electrospray
ionization, ESI).

« lonization: Utilize electron ionization (El) at 70 eV to generate fragment ions and a clear
molecular ion peak.

o Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Infrared (IR) Spectroscopy

o Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

o Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A background
spectrum of the clean ATR crystal should be recorded first and subtracted from the sample
spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent
spectroscopic characterization of a novel organic compound.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-5-(4-
ethylthiophenyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6383504#spectroscopic-data-nmr-ms-ir-for-3-bromo-
5-4-ethylthiophenyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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